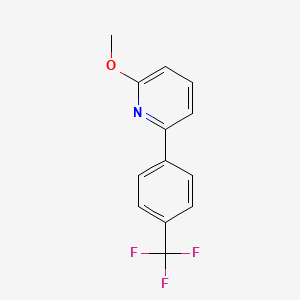

2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine

描述

2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The trifluoromethyl group imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of trifluoromethylpyridines, including 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine, often relies on large-scale chemical processes that ensure high yield and purity. These methods may include direct fluorination or the use of specialized catalysts to facilitate the reaction .

化学反应分析

Types of Reactions

2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. For example, the Suzuki–Miyaura coupling reaction, which involves palladium catalysts, is often used for carbon-carbon bond formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

科学研究应用

Agrochemical Applications

The primary application of 2-methoxy-6-(4-(trifluoromethyl)phenyl)pyridine lies in its use as an agrochemical. Trifluoromethylpyridines, including this compound, are known for their herbicidal properties, particularly against key weeds in cereal crops such as wheat. The herbicidal activity is attributed to the unique physicochemical properties imparted by the trifluoromethyl group, which enhances the compound's interaction with biological targets in plants.

Case Studies in Agrochemicals

- Fluazifop-butyl : This was one of the first derivatives introduced to the market, demonstrating significant herbicidal activity. Over 20 new agrochemicals containing trifluoromethylpyridine structures have been developed since then, showcasing the compound's importance in weed management .

- Development of New Herbicides : Research indicates that structural modifications of trifluoromethylpyridines can lead to enhanced herbicidal efficacy. For instance, derivatives with varying substitutions on the pyridine ring have shown improved selectivity and potency against specific weed species .

Pharmaceutical Applications

In addition to agrochemical uses, this compound has potential applications in the pharmaceutical industry. The incorporation of trifluoromethyl groups into drug candidates often results in increased metabolic stability and improved pharmacokinetic properties.

Pharmaceutical Case Studies

- Clinical Trials : Several compounds containing the trifluoromethylpyridine moiety are currently undergoing clinical trials for various therapeutic indications. Notably, five pharmaceutical products have received market approval, highlighting the viability of these compounds in drug development .

- Mechanism of Action : The biological activities of these compounds are believed to stem from their ability to interact with specific biological targets, influenced by both the fluorine atom's unique properties and the structural characteristics of the pyridine ring .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several chemical reactions that introduce the trifluoromethyl group into the pyridine structure. The following table summarizes key synthetic routes and their yields:

作用机制

The mechanism of action of 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

相似化合物的比较

Similar Compounds

2-Methoxy-4-(trifluoromethyl)pyridine: Similar structure but different position of the methoxy group.

4-(Trifluoromethyl)pyridine: Lacks the methoxy group, resulting in different chemical properties.

2-Fluoropyridine: Contains a fluorine atom instead of the trifluoromethyl group.

Uniqueness

2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which confer distinct physical and chemical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .

生物活性

2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine (CAS No. 1202026-99-0) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C13H10F3NO. This compound features a methoxy group and a trifluoromethyl group, which significantly influence its pharmacological properties.

1. Anticancer Activity

Recent studies have explored the anticancer potential of pyridine derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound can induce apoptosis in cancer cells by modulating key signaling pathways related to cell survival and death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 12.5 | Inhibition of PI3K/Akt pathway |

| A549 (lung cancer) | 18.0 | Cell cycle arrest at G1 phase |

2. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vivo studies have shown that it can significantly reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.

| Model | ED50 (mg/kg) | Effect |

|---|---|---|

| Carrageenan-induced edema | 5.0 | Reduction in paw swelling |

| Cotton pellet-induced granuloma | 7.5 | Decrease in granuloma size |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymes: The compound has shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory pathways.

- Modulation of Signaling Pathways: It influences pathways such as the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines.

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group is critical for enhancing the lipophilicity and bioavailability of the compound. Modifications to the pyridine ring have been studied to optimize potency and selectivity against specific targets.

Table: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increases anti-inflammatory activity |

| Trifluoromethyl substitution | Enhances anticancer potency |

| Alteration of ring nitrogen position | Affects binding affinity |

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Leishmaniasis Treatment: In a study involving Leishmania donovani, compounds structurally related to this compound demonstrated significant parasite clearance in murine models, suggesting its potential as an antileishmanial agent .

- Combination Therapies: Research has indicated that when used in combination with other chemotherapeutics, this compound may enhance overall therapeutic efficacy while reducing side effects associated with higher doses of standard treatments .

属性

IUPAC Name |

2-methoxy-6-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c1-18-12-4-2-3-11(17-12)9-5-7-10(8-6-9)13(14,15)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUISBKTHWCQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716557 | |

| Record name | 2-Methoxy-6-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202026-99-0 | |

| Record name | 2-Methoxy-6-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。